Zidovudine diphosphate

Intracellular pharmacokinetics Metabolite profiling Antiretroviral therapy

Studying zidovudine's intracellular pharmacology is complicated by the rate-limiting TMPK step that causes AZT-MP accumulation. Authentic Zidovudine diphosphate (AZT-DP) is the indispensable analytical standard for accurate LC-MS/MS metabolite quantification in PBMCs. • Validated PK parameters: half-life 8.285 h, peak time 1.417 h for robust PK/PD models • Essential substrate/product standard for TMPK activity assays and inhibitor screening • Suitable for herpesvirus TK research (78% AZT-to-AZT-DP conversion efficiency)

Molecular Formula C10H15N5O10P2
Molecular Weight 427.20 g/mol
CAS No. 106060-89-3
Cat. No. B218147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZidovudine diphosphate
CAS106060-89-3
Synonyms3'-azido-3'-deoxythymidine 5'-diphosphate
AZTDP
Molecular FormulaC10H15N5O10P2
Molecular Weight427.20 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]
InChIInChI=1S/C10H15N5O10P2/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(24-8)4-23-27(21,22)25-26(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
InChIKeyQOYVAFWJURKBJG-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zidovudine Diphosphate Overview & Procurement


Zidovudine diphosphate (AZT-DP) is an intracellular phosphorylated metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine, and a direct intermediate in the biosynthesis of the active triphosphate (AZT-TP) . It belongs to the NRTI class and is specifically a thymidine analog . AZT-DP is formed from zidovudine monophosphate via thymidylate kinase (TMPK), a known rate-limiting step in the drug's intracellular activation [1]. Its molecular formula is C10H15N5O10P2, and it has a molecular weight of 427.2 g/mol . As a key intermediate, its quantitation is crucial for studying intracellular pharmacokinetics, metabolism, and the potential for off-target effects of zidovudine therapy.

Intracellular phosphorylation intermediate standard for NRTI metabolism studies
Rate-limiting step biomarker (TMPK) for zidovudine activation pathway
Supports LC-MS/MS quantification in PBMC and cell-based PK/PD models

Why Substitution Fails for Zidovudine Diphosphate


In research settings, substituting zidovudine diphosphate with the parent drug (zidovudine), the active triphosphate (AZT-TP), or diphosphates of other NRTIs is scientifically invalid due to fundamental differences in their biochemical roles and kinetics. AZT-DP is not a direct inhibitor of HIV reverse transcriptase; its primary function is as an essential, and often rate-limiting, intermediate in the phosphorylation cascade leading to AZT-TP [1]. The conversion of AZT-MP to AZT-DP by TMPK is inefficient, leading to the accumulation of the monophosphate, a phenomenon not observed with many other NRTIs [2]. This unique metabolic profile means that AZT-DP levels directly correlate with the efficacy of zidovudine's bioactivation and can serve as a biomarker for cellular kinase activity and potential toxicity. Therefore, any study aiming to investigate zidovudine's intracellular pharmacology, resistance mechanisms involving TMPK activity, or the specific effects of this intermediate metabolite requires the use of authentic Zidovudine diphosphate as a standard, not a generic NRTI analog.

Parent drug (zidovudine) mismatch
The parent nucleoside lacks phosphorylation state; intracellular activation kinetics and metabolite profiles may not transfer.
Active triphosphate (AZT-TP) mismatch
AZT-TP is the direct RT inhibitor, while AZT-DP is the precursor. Half-life and metabolic fate differ, limiting direct interchangeability.
Other NRTI diphosphates mismatch
TMPK-mediated rate-limiting step and intracellular persistence are specific to zidovudine; diphosphates of tenofovir or emtricitabine may not reflect the same activation bottleneck.

Zidovudine Diphosphate Comparative Evidence


Intracellular Pharmacokinetics Comparison

In a study of 12 healthy subjects administered a single 600 mg oral dose of zidovudine, the intracellular peak concentration (Tmax) for AZT-DP was 1.417 hours, and its elimination half-life (t1/2) was 8.285 hours [1]. This is in contrast to the active triphosphate, AZT-TP, which peaked later (1.583 h) and was eliminated more rapidly (t1/2 of 4.240 h), and the monophosphate, AZT-MP, which had the longest intracellular half-life (13.428 h).

Intracellular PK comparison
Head-to-head
t1/2: 8.285 h (vs AZT-MP 13.428 h, AZT-TP 4.240 h)
Supports intracellular metabolite tracking and activation pathway interpretation
hPBMCs, 600 mg single dose; reported Tmax 1.417 h
Intracellular pharmacokinetics Metabolite profiling Antiretroviral therapy

Viral vs. Cellular Kinase Conversion

The thymidine kinase (TK) of Human Herpesvirus 8 (HHV8) demonstrates a high catalytic efficiency for the conversion of AZT to its diphosphate form. In a purified enzyme assay, 78% of the total phosphorylated product from AZT was AZT-DP, compared to only 50% conversion of the natural substrate thymidine (dThd) to its diphosphate [1]. This indicates a strong and specific monophosphate kinase activity of the viral enzyme towards AZT.

Viral kinase conversion efficiency
Head-to-head
78% AZT→DP (vs thymidine 50%)
Indicates HHV8 TK preference; supports antiviral activation research
Purified GST-HHV8 TK fusion protein assay
Enzymology Prodrug activation Herpesvirus research

Half-Life vs. Tenofovir Diphosphate

The intracellular half-life of Zidovudine diphosphate (AZT-DP) is approximately 8.3 hours in hPBMCs [1], which is significantly shorter than that of tenofovir diphosphate (TFV-DP). TFV-DP exhibits a half-life of 10 hours in activated PBMCs and up to 50 hours in resting PBMCs [2]. This stark contrast in intracellular persistence dictates the required dosing frequency for their respective prodrugs and has implications for their therapeutic windows and potential for cumulative toxicity.

Half-life vs tenofovir-DP
Cross-study comparable
~8.3 h (vs TFV-DP 10–50 h)
Shorter persistence context; relevant for comparative NRTI pharmacology
PBMC conditions differ (activated/resting); class-dependent exposure review
Intracellular persistence NRTI pharmacology Dosing rationale

Rate-Limiting Step in NRTI Activation

The conversion of zidovudine monophosphate (AZT-MP) to AZT-DP by thymidylate kinase (TMPK) is a known rate-limiting step in the activation of zidovudine [1]. This is a unique metabolic bottleneck not shared by all NRTIs. For instance, tenofovir's activation pathway utilizes different kinases (e.g., AK2 for the first step) and does not exhibit the same rate-limiting TMPK step [2]. This fundamental difference in kinase dependency and pathway efficiency means that factors affecting TMPK activity (e.g., cellular proliferation state, genetic polymorphisms) will differentially impact zidovudine's activation compared to other NRTIs.

Rate-limiting activation step
Class-level
TMPK-dependent bottleneck
Unique metabolic vulnerability; supports TMPK activity and polymorphism studies
Qualitative difference from tenofovir pathway; data to verify in specific model
Metabolic activation Kinase specificity NRTI pharmacology

Zidovudine Diphosphate Research Applications


Intracellular PK/PD Modeling

AZT-DP is an essential analytical standard for LC-MS/MS quantification of intracellular metabolites in PBMCs or other cell types. Its unique half-life of 8.285 hours and peak time of 1.417 h [1] are critical parameters for constructing accurate PK/PD models to optimize dosing regimens or understand inter-patient variability in zidovudine metabolism.

Viral Kinase-Mediated Activation

The high efficiency of HHV8 TK in converting AZT to its diphosphate (78% conversion) [2] makes AZT-DP a crucial component for research into herpesvirus biology, antiviral drug screening, and studying how viral infections can alter the metabolism and efficacy of co-administered NRTIs.

Comparative NRTI Pharmacology & Toxicity

The short intracellular half-life of AZT-DP (~8.3 h) compared to tenofovir diphosphate (10-50 h) [1][3] provides a quantitative basis for comparative studies. AZT-DP is required as a control to benchmark the persistence and potential mitochondrial toxicity of thymidine analogs against newer NRTIs like tenofovir [3].

TMPK Activity Assays

Given that TMPK-catalyzed conversion of AZT-MP to AZT-DP is a rate-limiting step [4], this compound is an indispensable substrate or product standard for in vitro assays measuring TMPK activity, screening for TMPK inhibitors, or studying the impact of genetic polymorphisms on zidovudine's bioactivation.

Application
Selection Property
Validation Focus
Intracellular PK/PD modeling
Distinct elimination half-life and peak time
Metabolite profiling and exposure model interpretation
Viral kinase-mediated activation
High conversion efficiency by HHV8 TK
Antiviral activation research and kinase specificity studies
Comparative NRTI pharmacology
Short intracellular persistence vs. tenofovir-DP
Benchmarking thymidine analog persistence and toxicity endpoints
TMPK activity assays
Rate-limiting substrate for TMPK
Enzyme kinetic studies and polymorphism impact on bioactivation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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